molecular formula C2ClF3O B1202037 Trifluoroacetyl chloride CAS No. 354-32-5

Trifluoroacetyl chloride

Cat. No.: B1202037
CAS No.: 354-32-5
M. Wt: 132.47 g/mol
InChI Key: PNQBEPDZQUOCNY-UHFFFAOYSA-N
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Description

Trifluoroacetyl chloride is a toxic gaseous chemical compound with the chemical formula C₂ClF₃O. It is the perfluorinated version of acetyl chloride and is typically shipped as a liquid under high pressure . This compound is known for its high reactivity and is widely used in various chemical processes.

Biochemical Analysis

Biochemical Properties

Trifluoroacetyl chloride plays a significant role in biochemical reactions due to its high reactivity. It interacts with various biomolecules, including enzymes and proteins. One of the primary enzymes involved in the metabolism of this compound is the cytochrome P450 enzyme . This enzyme facilitates the conversion of this compound into other metabolites, which can then participate in further biochemical reactions. The interactions between this compound and these biomolecules are typically characterized by covalent bonding, which can lead to modifications in the structure and function of the biomolecules involved.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation or inhibition of specific signaling pathways, resulting in changes in gene expression patterns. These changes can subsequently alter cellular metabolism, leading to effects such as increased or decreased production of certain metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in the conformation of the biomolecules, affecting their activity and function. Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various metabolites. These metabolites can have different effects on cells, depending on their concentration and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can cause toxic or adverse effects, such as weight loss and death in rats exposed to high concentrations . These threshold effects highlight the importance of dosage in determining the impact of this compound on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes facilitate the conversion of this compound into other metabolites, which can then participate in further biochemical reactions. The effects of this compound on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its activity and function. The compound’s reactivity also means that it can interact with various cellular components, leading to changes in its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the activity and function of this compound, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoroacetyl chloride can be synthesized by reacting trifluoroacetyl fluoride with chlorinated hydrocarbons in the presence of hydrogen chloride and optionally hydrogen fluoride. This reaction is carried out over a chromium oxide catalyst at temperatures ranging from 100 to 350°C . Another method involves the fluorination of trichloroacetyl chloride with anhydrous hydrogen fluoride in the gas phase using a chromium-containing fluorination catalyst .

Industrial Production Methods: Industrial production of this compound often involves the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity. The process typically includes multiple stages of purification and isolation to obtain the desired product.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and the presence of three fluorine atoms, which confer distinct chemical properties compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2,2,2-trifluoroacetyl chloride
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InChI

InChI=1S/C2ClF3O/c3-1(7)2(4,5)6
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InChI Key

PNQBEPDZQUOCNY-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(F)(F)F)Cl
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Molecular Formula

C2ClF3O
Record name TRIFLUOROACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID1029176
Record name Trifluoroacetyl chloride
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Molecular Weight

132.47 g/mol
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Physical Description

Trifluoroacetyl chloride appears as a colorless gas. Shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may frostbite unprotected skin. Very toxic by inhalation and may severely irritate skin, eyes, and mucous membranes. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, A colorless gas; [CAMEO] Colorless liquefied gas with a pungent odor; [Halocarbon MSDS]
Record name TRIFLUOROACETYL CHLORIDE
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Record name Acetyl chloride, 2,2,2-trifluoro-
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Boiling Point

-27 °C
Record name Trifluoroacetyl chloride
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Solubility

Exothermic reaction with water to form water soluble trifluoroacetic acid and byproduct HCl.
Record name Trifluoroacetyl chloride
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Density

1.384 g/mL at 20 °C
Record name Trifluoroacetyl chloride
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Vapor Pressure

72 psia at 25 °C (3273 mm Hg)
Record name Trifluoroacetyl chloride
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Color/Form

Colorless gas, Colorless liquified gas

CAS No.

354-32-5
Record name TRIFLUOROACETYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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